4-methoxy-N-[(2Z)-3-[(4-methoxyphenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide
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Overview
Description
4-methoxy-N-[(2Z)-3-[(4-methoxyphenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide is a complex organic compound with a unique structure that includes an oxazole ring, methoxy groups, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2Z)-3-[(4-methoxyphenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Coupling Reactions: The phenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2Z)-3-[(4-methoxyphenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2Z)-3-[(4-methoxyphenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole ring and methoxy groups could play a role in binding to the target, while the phenyl groups may enhance its stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- N-ethyl-4-methoxybenzamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 4-methoxy-N-[(2Z)-3-[(4-methoxyphenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide stands out due to its oxazole ring, which imparts unique chemical properties and potential biological activities. The presence of multiple methoxy and phenyl groups also enhances its versatility in various applications.
Properties
Molecular Formula |
C31H24N2O5 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-methoxy-N-[3-(4-methoxybenzoyl)-4,5-diphenyl-1,3-oxazol-2-ylidene]benzamide |
InChI |
InChI=1S/C31H24N2O5/c1-36-25-17-13-23(14-18-25)29(34)32-31-33(30(35)24-15-19-26(37-2)20-16-24)27(21-9-5-3-6-10-21)28(38-31)22-11-7-4-8-12-22/h3-20H,1-2H3 |
InChI Key |
MTFUUYJRAMYHKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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